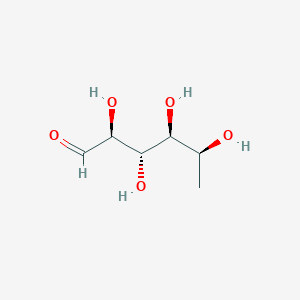
6-Deoxy-l-allose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Deoxy-l-allose is a useful research compound. Its molecular formula is C6H12O5 and its molecular weight is 164.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biochemical Synthesis and Pathways
6-Deoxy-l-allose is primarily synthesized through enzymatic pathways involving L-rhamnose as a precursor. Research indicates that it can be produced efficiently using immobilized enzymes, which facilitate the conversion of L-rhamnose into various 6-deoxy-aldohexoses, including this compound. The production yields for this compound from L-rhamnose have been reported at approximately 25.1% , making it a viable candidate for further biochemical applications .
Table 1: Production Yields of 6-Deoxy Sugars from L-Rhamnose
| Sugar Type | Production Yield (%) |
|---|---|
| 6-Deoxy-l-glucose | 5.4 |
| 6-Deoxy-l-altrose | 14.6 |
| This compound | 25.1 |
Pharmaceutical Applications
One of the most significant applications of this compound lies in its role as an intermediate in the biosynthesis of antibiotics. It is involved in the mycinose biosynthetic pathway, which is crucial for the production of several macrolide antibiotics such as tylosin and chalcomycin . The presence of unusual deoxysugars like this compound enhances the biological activity of these antibiotics, making them more effective against bacterial infections.
Case Study: Antibiotic Production
In a study focusing on Streptomyces bikiniensis, it was demonstrated that four enzymes are necessary for the production of dTDP-6-deoxy-D-allose, an analog of this compound. This compound is integral to the biosynthesis of mycinose, which is attached to various antibiotics . The enzymatic pathway includes specific epimerases and glycosyltransferases that modify precursor sugars to yield functional antibiotic compounds.
Potential in Cancer Treatment
Recent studies have indicated that derivatives of 6-deoxy sugars may possess anticancer properties. For instance, the synthesis of 6-deoxy-l-psicose—an intermediate for preparing this compound—has shown potential in developing new anticancer agents . The unique structural features of these sugars may allow them to interact with biological molecules in ways that could inhibit cancer cell proliferation.
Enzymatic Production Techniques
The enzymatic production methods for synthesizing this compound have been optimized to enhance yield and reduce complexity. For example, researchers have utilized a combination of L-rhamnose isomerase and D-tagatose 3-epimerase to convert L-rhamnose into various deoxysugars efficiently . This method not only simplifies the production process but also allows for higher yields compared to traditional chemical synthesis methods.
Table 2: Enzymatic Pathways for Producing 6-Deoxy Sugars
| Enzyme Type | Function |
|---|---|
| L-Rhamnose Isomerase | Converts L-rhamnose to intermediates |
| D-Tagatose 3-Epimerase | Epimerizes sugars to form deoxysugars |
| Immobilized Enzymes | Enhances reaction efficiency |
Future Directions and Research Opportunities
The ongoing research into the applications of this compound highlights its potential not only as a building block for antibiotic synthesis but also as a candidate for developing new therapeutic agents against cancer and other diseases. Future studies should focus on:
- Exploring new enzymatic pathways : Identifying additional enzymes that can facilitate the synthesis of this compound and its derivatives.
- Investigating pharmacological properties : Conducting clinical trials to assess the efficacy of compounds derived from this compound in treating various diseases.
- Developing sustainable production methods : Optimizing biotechnological processes to produce these sugars on a larger scale economically.
Propriétés
Formule moléculaire |
C6H12O5 |
|---|---|
Poids moléculaire |
164.16 g/mol |
Nom IUPAC |
(2S,3S,4S,5S)-2,3,4,5-tetrahydroxyhexanal |
InChI |
InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h2-6,8-11H,1H3/t3-,4+,5-,6+/m0/s1 |
Clé InChI |
PNNNRSAQSRJVSB-BGPJRJDNSA-N |
SMILES isomérique |
C[C@@H]([C@@H]([C@@H]([C@@H](C=O)O)O)O)O |
SMILES canonique |
CC(C(C(C(C=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















